A Technical Guide to UWA-101: A Novel Serotonin-Dopamine Reuptake Inhibitor
A Technical Guide to UWA-101: A Novel Serotonin-Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UWA-101, also known by its IUPAC name 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine, is a novel phenethylamine (B48288) derivative with a unique pharmacological profile as a serotonin-dopamine reuptake inhibitor (SDRI).[1] Developed as an analog of 3,4-methylenedioxymethamphetamine (MDMA), UWA-101 has demonstrated potential as a therapeutic agent for Parkinson's disease, particularly in mitigating the side effects of long-term L-DOPA therapy without the psychoactive or cytotoxic effects associated with MDMA.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, pharmacological properties, and preclinical data of UWA-101.
Chemical Structure and Synthesis
UWA-101 is structurally similar to MDMA, with the key difference being the substitution of the α-methyl group with a cyclopropyl (B3062369) group.[1] This modification significantly alters its pharmacological activity.
Chemical Identifiers:
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IUPAC Name: 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine[3]
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SMILES: C3CC3C(NC)Cc2cc1OCOc1cc2[3]
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Chemical Formula: C₁₃H₁₇NO₂[3]
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Molar Mass: 219.284 g/mol [3]
Synthesis Protocol: Reductive Amination
UWA-101 is synthesized via a reductive amination reaction of piperonyl cyclopropyl ketone with methylamine (B109427).[4] While the specific reaction conditions from the primary literature are proprietary, a general protocol for this type of reaction is as follows:
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Imine Formation: Piperonyl cyclopropyl ketone is reacted with methylamine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) to form the corresponding imine intermediate. This reaction is often catalyzed by a mild acid.
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Reduction: The imine is then reduced to the secondary amine, UWA-101. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
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Purification: The final product is purified using standard laboratory techniques such as extraction, chromatography, and crystallization to yield the hydrochloride salt of UWA-101 for enhanced stability and solubility.[4]
Pharmacological Profile
The substitution of the α-methyl group with a cyclopropyl group in UWA-101 results in a distinct receptor and transporter binding profile compared to MDMA. It displays a reduced affinity for the noradrenaline transporter (NET) and the 5-HT₂ₐ receptor, while exhibiting a significantly increased affinity for the dopamine (B1211576) transporter (DAT) and retaining a high affinity for the serotonin (B10506) transporter (SERT).[1][2] This makes UWA-101 one of the few selective serotonin-dopamine reuptake inhibitors.[1]
Quantitative Binding and Uptake Inhibition Data
| Enantiomer | Target | Kᵢ (nM) | Notes |
| UWA-121 ((R)-enantiomer) | DAT | 307 | Exhibits a 10-fold preference for DAT over SERT.[5] |
| SERT | 3830 | ||
| UWA-122 ((S)-enantiomer) | Not specified | Not specified | Described as a highly selective serotonin reuptake inhibitor.[1] |
Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Preclinical Efficacy in Parkinson's Disease Models
UWA-101 has been evaluated in primate models of Parkinson's disease, specifically in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmosets. These studies have demonstrated the potential of UWA-101 to enhance the therapeutic effects of L-DOPA, the gold-standard treatment for Parkinson's disease.
Key Findings in MPTP-Lesioned Marmosets
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Increased "ON-time": Co-administration of UWA-101 with L-DOPA significantly increased the duration of "ON-time," the period when L-DOPA is effective in controlling parkinsonian symptoms.[6][7] At doses of 3, 6, and 10 mg/kg, UWA-101 increased "ON-time" by 28%, 28%, and 33%, respectively.[6]
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Improved Quality of "ON-time": Crucially, UWA-101 extended the duration of "ON-time" without disabling dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy.[6][7] The 10 mg/kg dose of UWA-101 led to a 62% increase in "good quality" ON-time.[6]
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No Exacerbation of Dyskinesia: UWA-101 did not worsen the severity of L-DOPA-induced dyskinesia.[6]
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Potential for Psychosis-like Behaviors at Higher Doses: At the highest doses tested (6 and 10 mg/kg), UWA-101 was observed to increase the severity of psychosis-like behaviors.[6]
Experimental Protocol: MPTP-Lesioned Common Marmoset Model
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Induction of Parkinsonism: Common marmosets are treated with the neurotoxin MPTP to induce a parkinsonian state, characterized by the loss of dopaminergic neurons in the substantia nigra.
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L-DOPA Priming: The animals are then "primed" with repeated administration of L-DOPA to induce dyskinesia and psychosis-like behaviors, mimicking the side effects seen in human patients.[6]
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Drug Administration: On the day of behavioral assessment, marmosets receive a subcutaneous injection of L-DOPA (25 mg/kg) and benserazide (B1668006) (6.25 mg/kg), a peripheral decarboxylase inhibitor, in combination with either vehicle or UWA-101 at various doses (1, 3, 6, and 10 mg/kg).[4]
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Behavioral Assessment: The animals are observed and scored for parkinsonian disability, dyskinesia, and psychosis-like behaviors over a defined period.
Cytotoxicity Assessment
A key advantage of UWA-101 over MDMA is its lack of cytotoxicity.[2] This has been assessed using in vitro cell viability assays.
Experimental Protocol: Alamar Blue Cell Viability Assay
A common method to assess cell viability is the Alamar Blue (resazurin) assay.
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Cell Culture: A suitable neuronal cell line is cultured in 96-well plates.
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Compound Exposure: The cells are exposed to varying concentrations of UWA-101 for a specified period (e.g., 24-72 hours).
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Alamar Blue Addition: Alamar Blue reagent is added to each well at a concentration of 10% of the culture volume.
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Incubation: The plates are incubated at 37°C for 1-4 hours, protected from light.[8]
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Measurement: The fluorescence of the reduced product, resorufin, is measured using a microplate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[8] The fluorescence intensity is proportional to the number of viable cells.
Signaling Pathways and Mechanism of Action
The therapeutic effects of UWA-101 are believed to stem from its balanced inhibition of both DAT and SERT.
By blocking the reuptake of dopamine, UWA-101 increases the synaptic concentration of this neurotransmitter, thereby potentiating the effects of L-DOPA. The concurrent inhibition of serotonin reuptake is thought to contribute to the reduction of L-DOPA-induced dyskinesia. The precise downstream signaling cascades are complex but likely involve modulation of G-protein coupled receptors and downstream effectors that regulate neuronal excitability and gene expression.
Conclusion and Future Directions
UWA-101 represents a promising new therapeutic avenue for the management of Parkinson's disease. Its ability to enhance the efficacy of L-DOPA while mitigating troublesome side effects like dyskinesia, coupled with a favorable safety profile in preclinical models, warrants further investigation. Future research should focus on elucidating the precise downstream signaling mechanisms, optimizing the therapeutic window to avoid psychosis-like effects, and ultimately, advancing UWA-101 or its more potent enantiomer, UWA-121, into clinical trials.
References
- 1. UWA-101 - Wikipedia [en.wikipedia.org]
- 2. A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UWA-101 [medbox.iiab.me]
- 4. The Monoamine Re-Uptake Inhibitor UWA-101 Improves Motor Fluctuations in the MPTP-Lesioned Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UWA-121, a mixed dopamine and serotonin re-uptake inhibitor, enhances L-DOPA anti-parkinsonian action without worsening dyskinesia or psychosis-like behaviours in the MPTP-lesioned common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monoamine re-uptake inhibitor UWA-101 improves motor fluctuations in the MPTP-lesioned common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Monoamine Re-Uptake Inhibitor UWA-101 Improves Motor Fluctuations in the MPTP-Lesioned Common Marmoset | PLOS One [journals.plos.org]
- 8. immunologicalsciences.com [immunologicalsciences.com]
